2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
Description
The compound 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is an indole-derived amine salt featuring a trifluoromethyl group at position 2 and an isopropyl substituent at position 5 of the indole core.
Properties
Molecular Formula |
C14H18ClF3N2 |
|---|---|
Molecular Weight |
306.75 g/mol |
IUPAC Name |
2-[5-propan-2-yl-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C14H17F3N2.ClH/c1-8(2)9-3-4-12-11(7-9)10(5-6-18)13(19-12)14(15,16)17;/h3-4,7-8,19H,5-6,18H2,1-2H3;1H |
InChI Key |
DJERQQGAFPEASN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=C2CCN)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves several stepsThe reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
Amine-Related Reactions
The primary amine group (-CH2CH2NH2·HCl) participates in classic amine reactions, often requiring prior deprotonation or neutralization of the hydrochloride salt.
Key Notes :
-
The hydrochloride salt may require neutralization (e.g., with NaOH) before reaction .
-
Steric hindrance from the isopropyl group could slow reactions at the indole C3 position .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes EAS, with substituents directing reactivity:
-
Trifluoromethyl (-CF3) : Strong electron-withdrawing meta-director.
-
Isopropyl (-CH(CH3)2) : Electron-donating ortho/para-director.
Mechanistic Insight :
The trifluoromethyl group deactivates the ring but directs substitution to positions meta to itself, while the isopropyl group activates adjacent positions . Computational studies on similar indoles suggest regioselectivity conflicts are resolved by steric and electronic interplay .
Functionalization of the Trifluoromethyl Group
The -CF3 group exhibits limited reactivity but can participate in:
Note : The -CF3 group is generally inert under standard conditions but enhances stability and lipophilicity .
Deprotonation and Metalation
The indole N-H (pKa ~17) can be deprotonated with strong bases (e.g., LDA), enabling metalation:
| Base | Reaction Site | Intermediate Use | Example |
|---|---|---|---|
| LDA | Indole C2 | Formation of C2-lithiated species | Used for cross-coupling in related indoles . |
Limitation : The hydrochloride salt’s acidity may interfere; freebase forms are more reactive .
Reductive Reactions
The amine and indole moieties can undergo reduction:
| Target | Reagent | Product | Application |
|---|---|---|---|
| Nitro Group (if present) | H2/Pd-C | Amine | Not directly applicable but relevant for analogs . |
| Indole Ring | NaBH4/CuCl2 | Tetrahydroindole | Rare for substituted indoles . |
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are feasible if halogens are introduced via EAS:
| Reaction | Requirements | Product Class | Example |
|---|---|---|---|
| Suzuki Coupling | Halogenated indole, boronic acid | Biaryl derivatives | Demonstrated for 5-substituted indoles . |
Limitations and Research Gaps
Direct experimental data for this specific compound remains scarce. Further studies are needed to validate reaction yields, regioselectivity, and catalytic conditions.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Key Structural and Functional Differences
In contrast, the trifluoromethoxy (OCF₃) group in introduces polarity while retaining metabolic stability. The benzyloxy substituent in adds significant hydrophobicity, which may limit solubility but improve binding to hydrophobic protein pockets.
Electron-Withdrawing vs. The pyridinyl group in introduces aromaticity and hydrogen-bonding capability.
Amine Chain Length and Flexibility :
- The propylamine chain in offers greater conformational flexibility compared to the ethylamine chain in the target compound, which could influence binding kinetics or off-target effects.
The target’s CF₃ group may similarly enhance metabolic stability and target affinity.
Biological Activity
2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride, also known by its CAS number 2059994-78-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on various cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 306.75 g/mol. The presence of trifluoromethyl and isopropyl groups contributes to its unique chemical behavior and biological activity.
Anticancer Activity
Recent studies have shown that derivatives of indole compounds, including those similar to this compound, exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with similar structures were evaluated against various cancer cell lines such as HeLa, MCF-7, and HT-29. One study reported that certain derivatives demonstrated IC50 values in the range of 0.34 μM to 0.86 μM, indicating potent antiproliferative effects .
- Mechanism of Action : Mechanistic studies suggest that these compounds can induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization . This mechanism is consistent with known actions of other anticancer agents.
Neuroprotective Effects
Indole derivatives are also noted for their neuroprotective properties. They have been shown to exhibit minimal cytotoxicity while providing protection against neuronal damage in various experimental models . This dual activity makes them promising candidates for further development in neurodegenerative diseases.
Structure-Activity Relationships (SAR)
The biological activity of indole derivatives is often influenced by their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Isopropyl Substitution | Modifies steric hindrance affecting receptor binding |
| Indole Ring System | Essential for interaction with biological targets |
Research indicates that modifications to these groups can significantly alter the compound's efficacy and selectivity against various biological targets .
Study 1: Antiproliferative Activity
In a comparative study, several indole-based compounds were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results indicated that specific modifications, such as the introduction of trifluoromethyl groups, enhanced their cytotoxic effects significantly compared to non-fluorinated analogs .
Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of indole derivatives, revealing that these compounds could effectively prevent neuronal apoptosis induced by oxidative stress in vitro. This was attributed to their ability to modulate signaling pathways involved in cell survival .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole derivatives and amino-thiazolone precursors. For example:
- Method a : React 2-aminothiazol-4(5H)-one (1.0 equiv) with 3-formyl-1H-indole-2-carboxylic acid (1.1 equiv) in acetic acid under reflux for 3–5 hours .
- Method b : Use thiourea derivatives, chloroacetic acid, and sodium acetate in acetic acid under similar reflux conditions to form the indole-thiazolidinone scaffold .
- Post-synthesis, the product is precipitated, filtered, and recrystallized from acetic acid. The hydrochloride salt is obtained via acidification.
Q. How is the compound characterized to confirm its structural identity and purity?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, particularly for verifying substituent positions (e.g., trifluoromethyl and propan-2-yl groups) .
- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms proton environments and CF₃ group integration .
- HPLC with UV detection (e.g., 254 nm) assesses purity (>98%) and identifies impurities .
- Mass spectrometry (ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺) .
Q. What methodologies are recommended for assessing the compound’s purity in academic research?
- Methodological Answer :
- HPLC-UV/HRMS : Quantify impurities using a C18 column with acetonitrile/water gradients (0.1% formic acid). Compare retention times and mass spectra against reference standards .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Monitor decomposition to detect hydrate or solvent residues .
Advanced Research Questions
Q. How can researchers optimize synthetic yield for this compound when scaling up reactions?
- Methodological Answer :
- Catalyst screening : Replace acetic acid with p-toluenesulfonic acid (p-TsOH) to enhance reaction rates .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF) under microwave irradiation to reduce reaction time .
- Stoichiometric adjustments : Increase the molar ratio of 3-formylindole (1.2 equiv) to drive the condensation reaction to completion .
Q. How to resolve structural ambiguities arising from conflicting spectroscopic data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening, which may explain discrepancies in proton signals .
- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
- Single-crystal X-ray diffraction : Resolve absolute configuration and confirm substituent orientation (e.g., CF₃ group at C2 vs. C4) .
Q. What experimental strategies can address conflicting reports on the compound’s biological activity across studies?
- Methodological Answer :
- Purity reassessment : Verify batch-to-batch consistency via HPLC and HRMS to rule out impurity-driven effects .
- Stability studies : Incubate the compound in buffers (pH 4–9) and analyze degradation products (e.g., hydrolyzed indole derivatives) .
- Receptor-binding assays : Use radioligand displacement (e.g., ³H-labeled serotonin) to quantify affinity variations under standardized conditions .
Q. How to profile and quantify impurities in this compound for pharmacological studies?
- Methodological Answer :
- LC-MS/MS : Use a Q-TOF mass spectrometer to identify impurities at <0.1% levels. Common impurities include:
- Des-ethyl analog : Formed during incomplete alkylation .
- Oxidation products : Detectable via HRMS (e.g., +16 Da for hydroxylation) .
- Synthetic controls : Spike reactions with authentic impurity standards (e.g., 3-(methylamino)propan-1-ol derivatives) to confirm retention times .
Q. What experimental conditions stabilize the compound during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Light protection : Use amber vials to avoid photodegradation of the indole core .
- Moisture control : Include desiccants (e.g., silica gel) in storage containers to suppress hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
